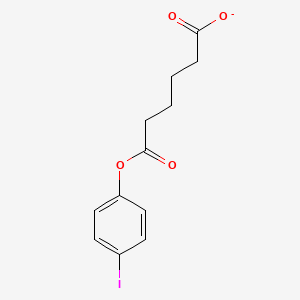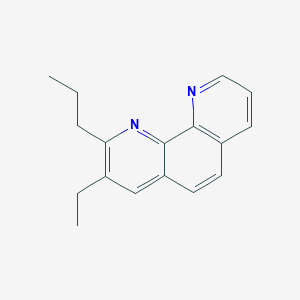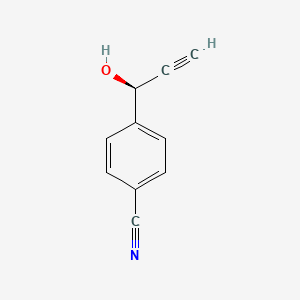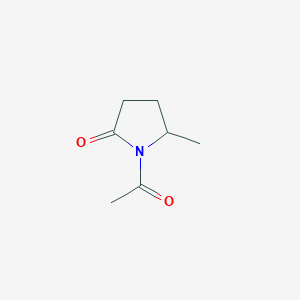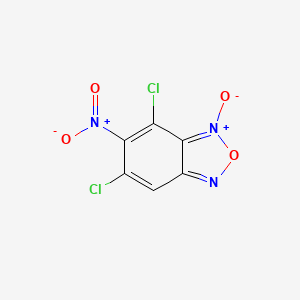
5,7-Dichloro-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is a chemical compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of chlorine and nitro groups attached to a benzoxadiazole ring. Benzoxadiazoles are known for their diverse chemical and biological properties, making them of significant interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the nitration and chlorination of benzoxadiazole derivatives. One common method involves the nitration of 5,7-dichloro-2,1,3-benzoxadiazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dichloro-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be used, though specific conditions would depend on the desired outcome.
Major Products
Substitution: Products would include derivatives where the chlorine atoms are replaced by other functional groups.
Reduction: The major product would be 5,7-dichloro-6-amino-1-oxo-2,1lambda~5~,3-benzoxadiazole.
Oxidation: Products would depend on the extent and nature of the oxidation process.
Applications De Recherche Scientifique
5,7-Dichloro-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound may also intercalate with DNA, disrupting its function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole
- 5,7-Dichloro-4,6-dinitro-2,1,3-benzoxadiazole
Uniqueness
5,7-Dichloro-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different chemical behaviors and biological effects, making it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
173159-48-3 |
|---|---|
Formule moléculaire |
C6HCl2N3O4 |
Poids moléculaire |
249.99 g/mol |
Nom IUPAC |
4,6-dichloro-5-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C6HCl2N3O4/c7-2-1-3-6(11(14)15-9-3)4(8)5(2)10(12)13/h1H |
Clé InChI |
BEJLOLOSVDGFFW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C2=[N+](ON=C21)[O-])Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


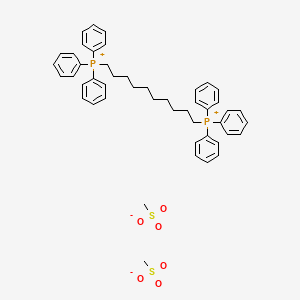



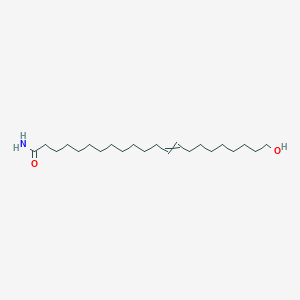
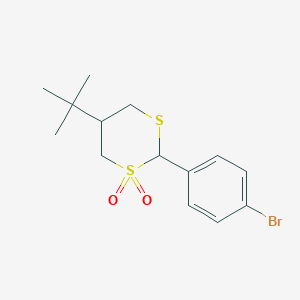

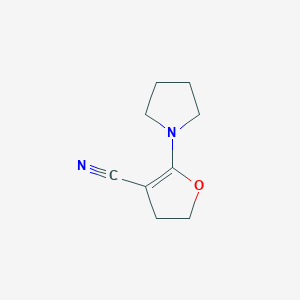
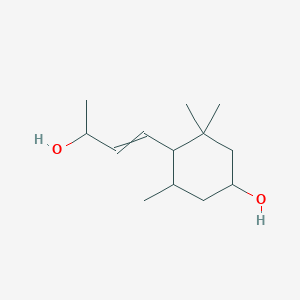
![2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12556130.png)
